1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N.ClH and a molecular weight of 197.7 . This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-cyclopropylbenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound, leading to its unique effects .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)ethan-1-amine hydrochloride
- 1-(4-Chlorophenyl)ethan-1-amine hydrochloride
- 1-(4-Fluorophenyl)ethan-1-amine hydrochloride
Comparison: 1-(4-Cyclopropylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that have different substituents on the phenyl ring. The cyclopropyl group can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)9-2-4-10(5-3-9)11-6-7-11;/h2-5,8,11H,6-7,12H2,1H3;1H |
InChI Key |
YVAQWJXMMMKMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)N.Cl |
Origin of Product |
United States |
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